molecular formula C6H7N3O3 B1197707 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Cat. No. B1197707
M. Wt: 169.14 g/mol
InChI Key: ZEGUPFJCBHZZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a member of the class of imidazo[2,1-b][1,3]oxazines in which the hydrogen at position 2 is substituted by a nitro group and in which the oxazine ring is fully saturated. It is a C-nitro compound, a member of imidazo[2,1-b][1,3]oxazines and a bicyclic nitroimidazole.

Scientific Research Applications

Antitubercular Properties

  • The compound's potential as an antitubercular agent, especially against Mycobacterium tuberculosis, has been a significant focus. Its bactericidal properties are highlighted, with modifications in its structure actively explored to enhance its efficacy against tuberculosis (Kim et al., 2009). Further research also delves into structure-activity relationships to optimize its antitubercular activity (Cherian et al., 2011).

Electrochemical Studies

  • Electrochemical studies have been conducted to understand its reduction behavior and to propose new analytical methods for its detection and characterization. These studies offer insights into the compound's electrochemical reducibility and potential for use in various applications (Bollo et al., 2004).

Medicinal Chemistry Developments

  • Medicinal chemistry efforts have focused on developing analogues of the compound to address issues like oxidative metabolism, reduce lipophilicity, and improve solubility. This includes the investigation of various functional groups like amide, carbamate, and urea (Blaser et al., 2012).

Antileishmanial Effects

  • The compound has been studied for its antileishmanial effects, leading to the discovery of new leads for treating visceral leishmaniasis. This includes exploring various scaffolds and identifying hits with potent antileishmanial activity, favorable solubility, and microsomal stability (Thompson et al., 2018).

QSAR and CoMFA Studies

  • Quantitative structure-activity relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) studies have been conducted to design new chemical entities with enhanced inhibitory potencies against Mycobacterium tuberculosis. This research is crucial for developing novel analogs with improved anti-TB activity (Masand et al., 2011).

In Vivo and In Vitro Studies

  • In vivo and in vitro studies have shown the compound's bactericidal activity against both replicating and nonreplicating Mycobacterium tuberculosis. These studies have been instrumental in establishing the compound's efficacy and pharmacokinetic properties (Upton et al., 2014).

properties

Product Name

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C6H7N3O3/c10-9(11)5-4-8-2-1-3-12-6(8)7-5/h4H,1-3H2

InChI Key

ZEGUPFJCBHZZBW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(N=C2OC1)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

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